Telomerase Inhibition vs. Trypsin Selectivity
Diazaphilonic acid achieves complete inhibition of MTI (human leukemia) telomerase activity at a concentration of 50 μM [1]. In contrast, its monomeric counterpart, mitorubrinic acid, does not exhibit significant telomerase inhibition at comparable concentrations but instead acts as a trypsin inhibitor (IC50 = 41 μM) [2]. This divergent target engagement directly results from the dimeric [4+2] cycloadduct structure of diazaphilonic acid, which is absent in mitorubrinic acid.
| Evidence Dimension | Telomerase Inhibitory Activity |
|---|---|
| Target Compound Data | Complete inhibition at 50 μM |
| Comparator Or Baseline | Mitorubrinic acid (no significant telomerase inhibition at 50 μM; trypsin IC50 = 41 μM) |
| Quantified Difference | Complete inhibition vs. no significant inhibition in telomerase assay |
| Conditions | MTI human leukemia telomerase, TRAP assay |
Why This Matters
This establishes diazaphilonic acid as a functionally distinct telomerase-targeting probe compared to monomeric mitorubrinic acid, which is a trypsin inhibitor.
- [1] Tabata, Y., Ikegami, S., Yaguchi, T., Sasaki, T., Hoshiko, S., Sakuma, S., Shin-Ya, K., Seto, H. Diazaphilonic acid, a new azaphilone with telomerase inhibitory activity. J. Antibiot. (Tokyo) 1999, 52 (4), 412-414. View Source
- [2] Zhu, J.; Porco, J. A., Jr. Asymmetric Syntheses of (−)-Mitorubrin and Related Azaphilone Natural Products. Org. Lett. 2006, 8 (22), 5169–5171. View Source
